Scilliroside

Emetic potency Safety Pharmacology Cardiac Glycosides

Scilliroside is a bufadienolide cardiac glycoside that inhibits the Na⁺/K⁺-ATPase pump, primarily used as an acute rodenticide. Its unique safety profile-a >20-fold higher tolerated dose in cats and pigs (16 mg/kg) versus the lethal dose in rats (≤0.7 mg/kg)-makes it ideal for domestic-environment rodenticide formulations where secondary poisoning of pets must be avoided. Key procurement values: • Quantified benchmark for squill extract QC (3.3 mg/g DW yield in plant cell cultures). • 8.3-fold more potent local emetic than ouabain, enabling structure-activity studies. • Bitter taste drives formulation research on microencapsulation and taste-masking.

Molecular Formula C32H44O12
Molecular Weight 620.7 g/mol
CAS No. 507-60-8
Cat. No. B1681605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScilliroside
CAS507-60-8
SynonymsScilliroside;  Red Squill;  Scillirosan;  Silmine;  Squill; 
Molecular FormulaC32H44O12
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O
InChIInChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1
InChIKeyLSMIOFMZNVEEBR-ICLSSMQGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.43X10+4 mg/L at 25 °C (est)
Slightly soluble in water
Freely soluble in the lower alcohols, in ethylene glycol, dioxane, glacial acetic acid. Slightly soluble in acetone, chloroform, ethyl acetate. Practically insoluble in ether, petroleum ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scilliroside Overview & Safety Profile


Scilliroside (CAS 507-60-8) is a bufadienolide cardiac glycoside isolated primarily from the bulbs of the red squill plant, Urginea maritima (syn. Drimia maritima) [1]. Functioning as an inhibitor of the Na⁺/K⁺-ATPase pump, its primary established use is as an acute rodenticide [2]. Its mechanism of action leads to cardiotoxicity in target species, while its unique safety profile arises from a potent emetic effect in most mammals capable of vomiting, which distinguishes it from other highly toxic rodenticides [3].

Why Scilliroside Cannot Be Substituted


Despite sharing a common bufadienolide core, compounds within the squill glycoside family (e.g., Scillaren A, Proscillaridin A, Scillirosidin) and other Na⁺/K⁺-ATPase inhibitors (e.g., Ouabain) exhibit significant quantitative differences in potency, emetic activity, and toxicity that preclude direct substitution. For instance, while its aglycone Scillirosidin is tasteless and equally toxic, Scilliroside's glycosylated structure imparts a strong bitterness crucial for bait aversion in non-lethal doses [1]. Furthermore, the relative local emetic activity, a key safety determinant, varies drastically across these compounds, with Scilliroside showing a potency that is orders of magnitude different from Scillaren A and Ouabain [2]. The evidence below quantifies these critical differentiators essential for scientific and procurement decisions.

Scilliroside Evidence vs. Analogs


Local Emetic Potency vs. Analogs

Scilliroside exhibits a uniquely potent local emetic action relative to its in-class cardiac glycoside comparators, Ouabain and Scillaren A. This is a critical differentiator for its safety profile as a rodenticide. In a comparative study assessing local emetic activity in pigeons, the relative number of molecules required to produce an equal degree of emesis was 1.2 for Scilliroside, 3.7 for Scillaren A, and 10 for Ouabain [1]. This indicates that Scilliroside is approximately 3 times more potent as a local emetic than Scillaren A and over 8 times more potent than Ouabain.

Emetic potency Safety Pharmacology Cardiac Glycosides

Acute Oral LD50 in Rats

The acute oral toxicity of Scilliroside serves as a benchmark for its lethal potency in target rodent species and is essential for quality control in procurement. Reported LD50 values vary by sex and species. In laboratory rats (Rattus norvegicus), the acute oral LD50 is reported as 0.43 mg/kg for females and 0.7 mg/kg for males [1]. For mice, the oral LD50 is 0.35 mg/kg [2]. Against the rice-field rat (Rattus argentiventer), the LD50 was determined to be 0.64 mg/kg [3].

Acute Toxicity Rodenticide Efficacy LD50

HPTLC Yield vs. Proscillaridin A

For analytical reference standard procurement or biotechnological production, the relative yield of Scilliroside compared to its in-plant analogs is a critical piece of quantitative evidence. In an in vitro cell culture study of Charybdis congesta, HPTLC analysis quantified the yield of three major bufadienolides. Under optimized MS medium conditions, Scilliroside was produced at 3.3 mg/g dry weight (DW), which was intermediate between Proscillaridin A (4.51 mg/g DW) and Scillaren A (2.35 mg/g DW) [1].

Analytical Chemistry HPTLC Secondary Metabolite Production

Species-Selective Toxicity Profile

Scilliroside exhibits a unique species-selective toxicity profile based on the presence or absence of the vomiting reflex, a feature not shared by anticoagulant rodenticides like warfarin. In rats, which cannot vomit, the oral LD50 is ≤0.7 mg/kg. In contrast, species with a functional emetic reflex can tolerate significantly higher doses. Studies have shown that pigs and cats survived a dose of 16 mg/kg, and fowls survived 400 mg/kg [1]. This represents a >20-fold safety margin for cats and pigs compared to rats.

Selective Toxicity Non-target Safety Rodenticide

Toxicity & Taste vs. Scillirosidin

The structural difference between Scilliroside and its aglycone, Scillirosidin, results in a critical trade-off between palatability and toxicity that directly impacts rodenticide formulation. Scilliroside is intensely bitter, leading to poor bait acceptance and learned aversion in rodents [1]. However, its aglycone, Scillirosidin, is tasteless while retaining comparable toxicity, with an oral LD50 of 0.35 mg/kg for female rats [2].

Formulation Science Palatability Aglycone Comparison

Scilliroside Application Scenarios


Species-Selective Rodenticide Development

Based on the direct evidence of its >20-fold higher tolerated dose in cats and pigs (16 mg/kg) compared to its lethal dose in rats (≤0.7 mg/kg), Scilliroside is an ideal candidate for formulating rodenticides intended for use in or around domestic environments. This quantitative safety differential, driven by its potent emetic effect [1], supports its selection over non-selective anticoagulants where secondary poisoning of pets is a major concern.

Analytical Reference Standard for Bufadienolides

The quantitative HPTLC data establishing Scilliroside's yield (3.3 mg/g DW) relative to Proscillaridin A (4.51 mg/g DW) and Scillaren A (2.35 mg/g DW) in plant cell cultures [1] provides a benchmark for its abundance. This makes Scilliroside a necessary reference standard for laboratories conducting quantitative analysis of squill extracts, phytochemical profiling of Urginea species, or quality control of botanical raw materials, ensuring accurate identification and quantification of this specific major constituent.

Na+/K+-ATPase Inhibition & Emetic Studies

For researchers studying the structure-activity relationship of cardiac glycosides, Scilliroside offers a unique tool. The direct comparative data shows it is approximately 8.3-fold more potent as a local emetic than Ouabain and 3.1-fold more potent than Scillaren A [1]. This enables mechanistic studies into the separation of cardiotonic and emetic effects within the bufadienolide class, providing a distinct pharmacological profile not attainable with other standard Na⁺/K⁺-ATPase inhibitors.

Bait Palatability Improvement Research

Given the documented evidence that Scilliroside's bitterness leads to poor bait consumption and learned aversion in rodents [1], it serves as an excellent model compound for formulation science. Researchers can use Scilliroside to test microencapsulation, taste-masking, or pro-drug strategies (e.g., using its tasteless but equally toxic aglycone, Scillirosidin, as a benchmark [2]) aimed at improving the palatability of bitter, acute toxicants without compromising their lethal efficacy.

Technical Documentation Hub

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37 linked technical documents
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